JNK Inhibitor VIII
Descripción general
Descripción
JNK Inhibitor VIII, also known as N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, is a small molecule that controls the biological activity of JNK . It is primarily used for Phosphorylation & Dephosphorylation applications . It acts as an ATP-competitive, reversible inhibitor of JNK .
Physical And Chemical Properties Analysis
JNK Inhibitor VIII is a solid substance . It has a molecular weight of 356.38 . It is soluble in DMSO at 10 mg/mL . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Inflammatory Diseases and Immune Response
SP600125, a JNK inhibitor, has been shown to significantly inhibit JNK1, -2, and -3, displaying potent anti-inflammatory properties. It effectively inhibits the phosphorylation of c-Jun, expression of inflammatory genes such as COX-2, IL-2, IFN-γ, TNF-α, and modulates the activation and differentiation of primary human CD4 cell cultures. This suggests its potential in treating inflammatory diseases by targeting the JNK pathway, which is crucial in inflammatory response regulation (Bennett et al., 2001).
Cancer Research
The role of JNK signaling in cancer is complex, with evidence supporting both tumor-promoting and tumor-suppressing activities. SP600125 has been investigated for its potential in cancer therapy, particularly in inhibiting tumor growth, angiogenesis, and tumor cell proliferation in various cancer models, including head and neck squamous cell carcinoma. Its ability to decrease cell proliferation and microvessel density highlights JNK as a promising target for cancer therapy, offering a new approach to treating solid and hematological malignancies (Bubici & Papa, 2014).
Metabolic Disorders
JNK inhibitors like SP600125 have shown potential in addressing metabolic diseases. Inhibition of JNK activity has been linked to improved insulin resistance and glucose tolerance in diabetic mouse models. This underscores the critical involvement of the JNK pathway in diabetes and suggests that JNK-inhibitory peptides may serve as a new therapeutic avenue for treating diabetes and possibly other metabolic disorders (Kaneto et al., 2004).
Neurodegenerative Diseases
The JNK pathway is implicated in neurodegenerative diseases through its role in neuronal death and inflammation. Inhibiting JNK signaling has been proposed as a strategy to mitigate neuronal damage and death associated with conditions like Alzheimer's disease and Parkinson's disease. SP600125's effect on reducing JNK-mediated neuronal death provides a basis for further exploration of JNK inhibitors in neuroprotection and treatment of neurodegenerative diseases (Han et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPRSZTUSSXND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469650 | |
Record name | JNK Inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JNK Inhibitor VIII | |
CAS RN |
894804-07-0 | |
Record name | JNK Inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.